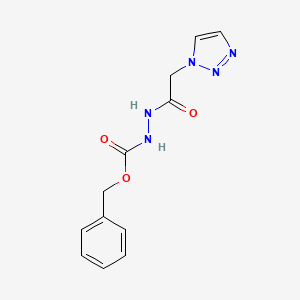
N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier MFCD31543841 is known as N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide. This compound is a derivative of hydrazide and features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Hydrazide Formation: The hydrazide moiety is introduced by reacting the triazole derivative with hydrazine or its derivatives under controlled conditions.
Cbz Protection: The final step involves the protection of the hydrazide with a carbobenzyloxy (Cbz) group to yield the desired compound.
Industrial Production Methods
Industrial production of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The triazole ring and hydrazide moiety can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydrazide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide: shares similarities with other triazole-containing compounds such as 1,2,3-triazole derivatives and hydrazide derivatives.
1,2,3-Triazole Derivatives: These compounds also feature the triazole ring and exhibit similar chemical properties and reactivity.
Hydrazide Derivatives: Compounds containing the hydrazide moiety share similar reactivity and applications in various fields.
Uniqueness
The uniqueness of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide lies in its combined structural features of the triazole ring and hydrazide moiety, along with the protective Cbz group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C12H13N5O3 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
benzyl N-[[2-(triazol-1-yl)acetyl]amino]carbamate |
InChI |
InChI=1S/C12H13N5O3/c18-11(8-17-7-6-13-16-17)14-15-12(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,18)(H,15,19) |
Clé InChI |
MJMKBBHPFJOPMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NNC(=O)CN2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


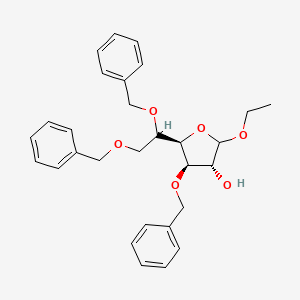
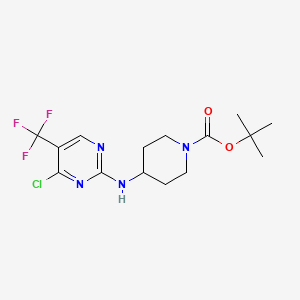

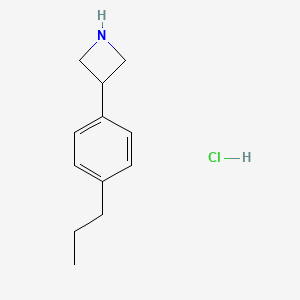
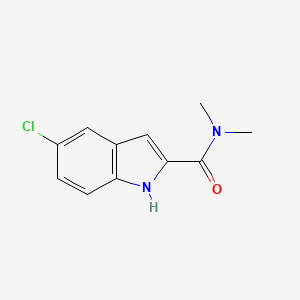
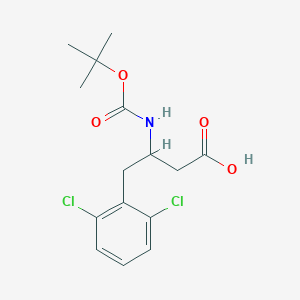
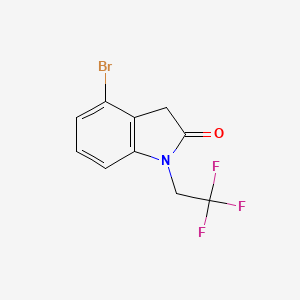
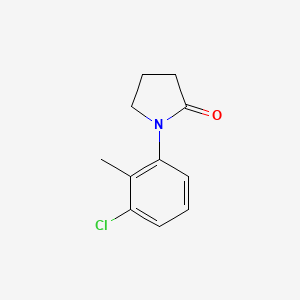
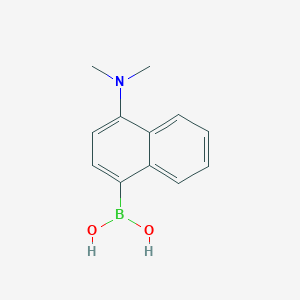
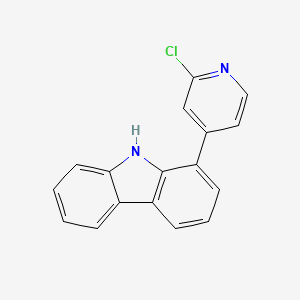
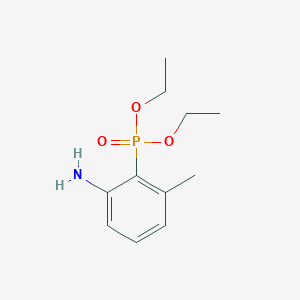

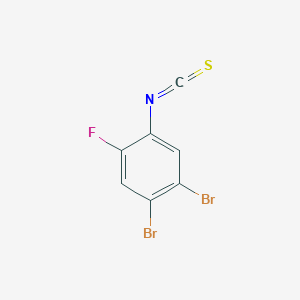
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
